Mouse sEH Inhibitory Potency: Hydrazine-Dioxepin vs. Urea-Based Benchmark Compounds from the Same Patent
Compound 478 inhibits recombinant mouse sEH with an IC50 of 50 ± 10 nM, which is equipotent to the strongest urea-based inhibitors in the same patent—compound 262 (IC50 = 50 ± 10 nM) and compound 124 (IC50 = 50 ± 10 nM)—and approximately 14-fold more potent than the urea benchmark 1-cyclohexyl-3-(4-methoxyphenyl)urea (compound 67, IC50 = 710 nM) [1]. This demonstrates that the hydrazine-dioxepin chemotype achieves potency on par with optimized urea inhibitors while operating through a distinct pharmacophore, offering an alternative chemical starting point for medicinal chemistry programs seeking to circumvent urea-associated metabolic liabilities [2].
| Evidence Dimension | Mouse soluble epoxide hydrolase (MsEH) IC50 |
|---|---|
| Target Compound Data | IC50 = 50 ± 10 nM (0.05 ± 0.01 μM) |
| Comparator Or Baseline | Compound 67 (1-cyclohexyl-3-(4-methoxyphenyl)urea): IC50 = 710 nM; Compound 262: IC50 = 50 ± 10 nM; Compound 57: IC50 = 60 ± 10 nM |
| Quantified Difference | 14.2-fold more potent than compound 67; equipotent to compound 262; 1.2-fold more potent than compound 57 |
| Conditions | Recombinant mouse sEH at 0.13 μM enzyme concentration; assay as described in US 8,815,951 B2 |
Why This Matters
A procurement decision based solely on 'sEH inhibitor' classification risks acquiring a compound with >10-fold lower potency; compound 478's 50 nM mouse sEH IC50 places it in the top tier of the patent's >100-member compound library.
- [1] Hammock, B.D. et al. US Patent 8,815,951 B2, Table 1. Compound 478: MsEH IC50 = 0.05 ± 0.01 μM; Compound 67: MsEH IC50 = 0.71 μM; Compound 262: MsEH IC50 = 0.05 ± 0.01 μM; Compound 57: MsEH IC50 = 0.06 ± 0.01 μM. View Source
- [2] BindingDB Entry BDBM129249. Affinity data for ((9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine: Mouse Epoxide hydrolase 1 IC50 = 50 nM; Human Epoxide hydrolase 1 IC50 = 260 nM. View Source
